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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formulation of liposomes incorporating 1,2-

distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000] (DSPE-

PEG-Amine MW 5000). These PEGylated, amine-functionalized liposomes are versatile drug

delivery vehicles with applications in targeted drug delivery, gene therapy, and medical

imaging.[1][2] The inclusion of DSPE-PEG imparts "stealth" characteristics, prolonging

circulation time, while the terminal amine group allows for the covalent attachment of targeting

ligands, such as antibodies or peptides.[2][3][4]

Core Principles of Liposome Preparation
The formulation of DSPE-PEG-Amine containing liposomes typically involves three primary

stages:

Lipid Film Hydration: A mixture of lipids, including the primary phospholipid, cholesterol, and

DSPE-PEG-Amine, are dissolved in an organic solvent.[3][5] The solvent is then evaporated

to form a thin lipid film.[3][5]

Hydration and Vesicle Formation: The lipid film is hydrated with an aqueous buffer to form

multilamellar vesicles (MLVs).[3][5] This step can also be used to passively encapsulate

hydrophilic drugs.[3]
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Size Reduction: The heterogeneous MLVs are subjected to size reduction techniques, most

commonly extrusion, to produce small unilamellar vesicles (SUVs) with a uniform size

distribution.[3][6]

Experimental Protocols
Materials and Equipment

Lipids:

Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine - DSPC, or 1,2-

dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

Cholesterol

DSPE-PEG-Amine MW 5000

Solvents:

Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)[3]

Buffers:

Phosphate-buffered saline (PBS), pH 7.4 for hydration[3]

Specific buffer for active drug loading (e.g., 300 mM ammonium sulfate)[3]

Equipment:

Round-bottom flask[5]

Rotary evaporator[3][5]

Water bath sonicator or probe sonicator[7]

Liposome extruder with polycarbonate membranes of various pore sizes (e.g., 400 nm,

200 nm, 100 nm)[6]

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement[3]
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Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug

quantification[3]

Protocol 1: Liposome Preparation via Thin-Film
Hydration
This protocol describes the formation of empty liposomes which can be used for passive drug

loading or subsequent active loading.

Lipid Mixture Preparation: Dissolve the desired lipids (e.g., DSPC, Cholesterol, and DSPE-

PEG-Amine MW 5000) in chloroform or a chloroform:methanol mixture in a round-bottom

flask.[3][5] The molar ratio of the lipids should be optimized based on the desired liposome

characteristics. A common starting ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Amine).

Lipid Film Formation: The organic solvent is removed by rotary evaporation under reduced

pressure to form a thin, uniform lipid film on the inner surface of the flask.[3][5]

Drying: The lipid film should be dried under a vacuum for at least 2 hours to remove any

residual solvent.[5][7]

Hydration: Hydrate the dry lipid film with an aqueous buffer (e.g., PBS pH 7.4) by gentle

rotation. The temperature of the hydration buffer should be above the phase transition

temperature (Tc) of the lipids.[6][8] This process results in the formation of multilamellar

vesicles (MLVs).[3]

Size Reduction (Extrusion):

Load the MLV suspension into a gas-tight syringe and attach it to the extruder.[3]

Extrude the liposome suspension through polycarbonate membranes with progressively

smaller pore sizes (e.g., starting with 400 nm, then 200 nm, and finally 100 nm).[6]

Perform an odd number of passes (e.g., 11-21 times) through each membrane to ensure a

uniform size distribution.[3][6] The resulting translucent suspension contains small

unilamellar vesicles (SUVs).

Storage: Store the prepared liposomes at 4°C.[3]
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Protocol 2: Drug Loading
For passive loading, the hydrophilic drug is dissolved in the hydration buffer before it is added

to the lipid film.[3] The drug becomes encapsulated within the aqueous core of the liposomes

during the hydration process. Unencapsulated drug is then removed using methods like size

exclusion chromatography or dialysis.[3]

Active loading utilizes a transmembrane pH gradient to drive the drug into the liposomes.[3]

Prepare empty liposomes as described in Protocol 1, using an acidic buffer (e.g., 300 mM

ammonium sulfate) for hydration.

Remove the external acidic buffer and replace it with a neutral buffer (e.g., PBS pH 7.4)

using size exclusion chromatography or dialysis. This creates a pH gradient.

Add the drug (e.g., doxorubicin) to the liposome suspension and incubate at a temperature

above the lipid Tc (e.g., 60°C) for a specified time (e.g., 30 minutes). The uncharged form of

the drug will cross the lipid bilayer and become protonated and trapped inside the acidic

core.[9]

Remove any unencapsulated drug by size exclusion chromatography or dialysis.[3]

Characterization of Liposomes
Particle Size and Polydispersity Index (PDI)
The size and size distribution of the liposomes are critical parameters. These are typically

measured using Dynamic Light Scattering (DLS).[3]

Protocol:

Dilute the liposome suspension in the external buffer to an appropriate concentration.[3]

Transfer the sample to a cuvette and place it in the DLS instrument.[3]

Allow the sample to equilibrate to the desired temperature (e.g., 25°C).[3]

Perform the measurement to obtain the Z-average diameter and PDI.[3]
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Zeta Potential
Zeta potential measurement is used to determine the surface charge of the liposomes, which

influences their stability and interaction with biological systems.

Protocol:

Dilute the liposome suspension in the appropriate buffer.

Use a laser Doppler velocimetry-based instrument to measure the electrophoretic mobility

of the liposomes, which is then converted to zeta potential.

Encapsulation Efficiency (EE) and Drug Loading
Content (LC)
EE and LC are determined by separating the unencapsulated drug from the liposomes and

quantifying the drug associated with the vesicles.[3]

Protocol:

Separate the unencapsulated drug using techniques like dialysis, size exclusion

chromatography, or ultrafiltration.[3]

Disrupt the liposomes to release the encapsulated drug by adding a surfactant (e.g., Triton

X-100) or an organic solvent (e.g., methanol).[3]

Quantify the drug concentration using a suitable analytical method such as UV-Vis

spectrophotometry or HPLC.[3]

Calculate EE and LC using the following formulas:

EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

LC (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

Data Presentation
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The following tables summarize typical quantitative data for liposome formulations. The exact

values will depend on the specific lipids, drugs, and preparation methods used.

Table 1: Effect of Lipid Composition on Liposome Characteristics

Molar Ratio
(DSPC:Chol:DSPE-
PEG-Amine)

Average Size (nm) PDI Zeta Potential (mV)

55:40:5 100 - 150 < 0.2 +10 to +30

60:35:5 120 - 180 < 0.25 +15 to +35

50:40:10 90 - 130 < 0.15 +20 to +40

Table 2: Influence of Extrusion Pore Size on Liposome Diameter

Extrusion Membrane Pore
Size (nm)

Resulting Average
Liposome Size (nm)

PDI

400 250 - 350 > 0.3

200 150 - 250 < 0.2

100 80 - 120 < 0.1

Table 3: Representative Drug Loading and Encapsulation Efficiency

Drug Loading Method
Encapsulation
Efficiency (%)

Loading Content
(%)

Doxorubicin Active (pH gradient) > 90% 5 - 15%

5-Fluorouracil Passive 10 - 30% 1 - 5%
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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